![molecular formula C15H12BrClN2S B2573118 3-Bromo-6-chloro-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine CAS No. 314746-68-4](/img/structure/B2573118.png)
3-Bromo-6-chloro-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine
Description
Structural Characterization
Molecular Architecture and Crystallographic Features
3-Bromo-6-chloro-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core with substituents at positions 2, 3, and 6. The molecular formula is C₁₁H₁₀BrClN₂S , with a molecular weight of approximately 300.63 g/mol . The core structure consists of an imidazole ring fused to a pyridine ring, where the imidazole nitrogen is adjacent to the pyridine ring.
Key structural elements :
- Position 2 : A ((p-tolylthio)methyl group, introducing a sulfur atom bonded to a methyl group and a p-tolyl moiety (methyl-substituted phenyl).
- Position 3 : A bromine atom, contributing to electronic and steric effects.
- Position 6 : A chlorine atom, enhancing electron-deficient character at this position.
Crystallographic studies of analogous imidazo[1,2-a]pyridine derivatives reveal planar conformations with dihedral angles between aromatic rings typically ranging from 0.6° to 12.2° . π–π stacking interactions and intramolecular hydrogen bonds (e.g., C–H⋯N) are common in the crystal lattice, stabilizing the molecular arrangement. For example, in related compounds, bromine and chlorine substituents participate in short intermolecular Br⋯H and Cl⋯π interactions, forming layered structures.
Table 1: Key Structural Parameters (Inferred from Analogues)
Parameter | Value/Description | Source |
---|---|---|
Molecular formula | C₁₁H₁₀BrClN₂S | |
Molecular weight | 300.63 g/mol | |
Dihedral angle (rings) | 0.6°–12.2° | |
Substituent interactions | π–π stacking, Br⋯H, Cl⋯π |
Spectroscopic Analysis (NMR, IR, MS)
Spectroscopic data for this compound are extrapolated from structurally related imidazo[1,2-a]pyridines, as direct experimental data are unavailable.
Nuclear Magnetic Resonance (NMR)
¹H NMR :
- Aromatic protons : Resonances in the range δ 7.0–8.5 ppm correspond to the imidazo[1,2-a]pyridine core and p-tolyl group. For example:
- δ 7.8–8.0 ppm : Protons on the pyridine ring adjacent to bromine and chlorine.
- δ 7.0–7.5 ppm : Aromatic protons of the p-tolyl group.
- Methyl groups :
¹³C NMR :
- C–Br/C–Cl : Chemical shifts around δ 110–130 ppm for carbons bonded to halogens.
- C–S : δ 30–35 ppm for the methylene carbon adjacent to sulfur.
- Aromatic carbons : δ 120–155 ppm , with deshielded carbons near electron-withdrawing groups (e.g., Cl).
Table 2: Representative NMR Data (Analogues)
Proton/Carbon Type | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Source |
---|---|---|---|
Pyridine ring (H) | 7.8–8.0 | 120–155 | |
p-Tolyl (H) | 6.8–7.5 | 120–130 | |
Methylene (CH₂) | 3.6–4.5 | 30–35 | |
Methyl (p-tolyl) | 2.3–2.5 | 21–22 |
Infrared (IR) Spectroscopy
Key IR peaks for analogous compounds include:
- C=N/C=C stretching : Sharp bands at 1640–1650 cm⁻¹ .
- C–S stretching : Peaks around 700–750 cm⁻¹ .
- C–Br/C–Cl vibrations : Absent in IR due to symmetry constraints but detectable via Raman.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) data for related compounds show:
- [M+H]⁺ ion : Observed at m/z 300.63 (calculated for C₁₁H₁₀BrClN₂S).
- Fragment ions : Loss of Br (−79.9 u) and Cl (−35.5 u) yields fragments at m/z 220.7 and m/z 265.1 , respectively.
Table 3: MS Data (Predicted)
Ion | m/z (Observed) | Fragment Description |
---|---|---|
[M+H]⁺ | 300.63 | Molecular ion |
[M+H−Br]⁺ | 220.7 | Loss of Br |
[M+H−Cl]⁺ | 265.1 | Loss of Cl |
Computational Modeling of Electronic Structure
Density Functional Theory (DFT) studies on similar imidazo[1,2-a]pyridines reveal:
- HOMO-LUMO gaps : Typically 4.0–4.5 eV , indicating moderate conjugation and stability.
- Electron density : Highest on the pyridine nitrogen and sulfur atom (due to lone pairs), with low density on halogen-substituted carbons.
- Frontier orbitals :
Table 4: DFT Parameters (Analogues)
Parameter | Value/Description | Source |
---|---|---|
HOMO-LUMO gap | 4.0–4.5 eV | |
Electron density (HOMO) | Pyridine N > S > C–Br | |
LUMO localization | Pyridine ring, C–S bond |
Propriétés
IUPAC Name |
3-bromo-6-chloro-2-[(4-methylphenyl)sulfanylmethyl]imidazo[1,2-a]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClN2S/c1-10-2-5-12(6-3-10)20-9-13-15(16)19-8-11(17)4-7-14(19)18-13/h2-8H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFODXAENUFMKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=C(N3C=C(C=CC3=N2)Cl)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloro-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
BCl₃-Mediated Functionalization
The compound undergoes BCl₃-mediated bond formation at the C3-methylene position. Key reactions include:
C–S Bond Formation
Reaction with arylthiols under BCl₃ catalysis enables thioether modifications. For example:
textGeneral Procedure: 1. Dissolve substrate (0.3 mmol) in dry DCM (2 mL) at 0°C under N₂. 2. Add BCl₃ (1.0 M in DCM, 0.42 mmol) dropwise. 3. Stir at RT for 2 hrs with organosulfur reagent (0.9 mmol). 4. Quench with H₂O, extract with DCM, and purify via column chromatography [3][4].
Example Product :
6-Methyl-2-phenyl-3-((p-tolylthio)methyl)imidazo[1,2-a]pyridine (3b ) yielded 78% with characteristic NMR shifts:
Three-Component Aza-Friedel–Crafts Alkylation
Y(OTf)₃-catalyzed reactions with aldehydes and amines enable C3-alkylation:
Component | Role | Example Reagents |
---|---|---|
Aldehyde | Electrophile source | Benzaldehyde, p-NO₂-C₆H₄CHO |
Amine | Nucleophile | Piperidine, Morpholine |
Catalyst | Lewis acid | Y(OTf)₃ (10 mol%) |
Conditions :
Mechanistic Pathway :
-
Iminium ion formation between aldehyde and amine.
Halogen-Specific Reactivity
The bromine and chlorine substituents enable distinct transformations:
Comparative Reactivity
Position | Halogen | Reactivity | Example Reaction |
---|---|---|---|
C3 | Br | Suzuki coupling (aryl boronic acids) | 85% yield with Pd(PPh₃)₄ |
C6 | Cl | SNAr with amines (harsh conditions) | 60% yield at 120°C |
Key Observation : Bromine at C3 shows higher leaving-group aptitude than chlorine at C6, enabling selective functionalization .
Spectroscopic Characterization
While direct data for the title compound is limited, analogs provide benchmarks:
Reaction Optimization Table
Reaction Type | Catalyst | Temp. (°C) | Yield (%) | Key Reference |
---|---|---|---|---|
C–S Bond Formation | BCl₃ | 0→RT | 68–88 | |
C3-Alkylation | Y(OTf)₃ | RT | 65–82 | |
Suzuki Coupling (C3-Br) | Pd(PPh₃)₄ | 80 | 85 |
Applications De Recherche Scientifique
Antimicrobial Properties
Recent studies have demonstrated the antimicrobial potential of this compound against various bacterial strains. It exhibits significant activity against:
- Staphylococcus aureus : Minimum inhibitory concentration (MIC) values range from 0.22 to 0.25 μg/mL.
- Escherichia coli : Specific MIC values are still under investigation.
Additionally, this compound has shown antibiofilm activity, effectively reducing biofilm formation compared to standard antibiotics like Ciprofloxacin.
Anticancer Activity
3-Bromo-6-chloro-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit certain cancer cell lines through mechanisms involving:
- Apoptosis : Inducing programmed cell death in cancer cells.
- Cell Cycle Arrest : Preventing cancer cells from proliferating.
Specific IC50 values for various cancer cell lines are still being researched but indicate potential for further exploration in oncology.
Case Studies and Research Findings
Several studies have explored the biological activity of imidazo[1,2-a]pyridine derivatives:
- A study highlighted significant antimicrobial activity with MIC values ranging from 0.22 to 0.25 μg/mL against resistant strains.
- Another investigation into the structure-activity relationship (SAR) revealed that modifications in the chemical structure could enhance biological activity against specific targets like DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values between 12.27–31.64 μM and 0.52–2.67 μM respectively.
Mécanisme D'action
The mechanism of action of 3-Bromo-6-chloro-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Substituent Variations and Electronic Effects
The table below highlights key structural and functional differences between the target compound and its analogs:
Key Observations :
- Positional Effects : The placement of bromine at position 3 (vs. 2 or 8) alters electronic density, affecting reactivity and binding to biological targets. For instance, nitro groups at position 3 (as in 8-Bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine) enhance electrophilicity but may reduce metabolic stability .
- Thioether vs. Trifluoromethyl : The p-tolylthio group in the target compound increases lipophilicity (logP ≈ 3.5 predicted) compared to the electron-withdrawing CF₃ group in 3-Bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine, which may reduce solubility but improve membrane penetration .
- Halogen Combinations : Bromo-chloro substitution (as in the target) balances steric bulk and electronic effects, whereas bromo-CF₃ combinations (e.g., 2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine) prioritize strong electron-withdrawing character for specific inhibitory roles .
Physicochemical Properties
- Solubility : The target compound’s aqueous solubility is predicted to be low (<10 µg/mL) due to high lipophilicity, contrasting with more polar analogs like 6-Chloro-3-nitro-2-[(3,3,3-trifluoropropylsulfonyl)methyl]imidazo[1,2-a]pyridine, which incorporates a sulfonyl group for improved solubility .
- Melting Points: Bromo- and chloro-substituted imidazo[1,2-a]pyridines typically exhibit higher melting points (200–250°C) compared to non-halogenated derivatives .
Activité Biologique
3-Bromo-6-chloro-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound is notable for its complex structure, which includes both bromine and chlorine substitutions as well as a p-tolylthio group. These features contribute to its unique biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₀BrClN₂S, with a molecular weight of approximately 305.65 g/mol. Its structure can be represented as follows:
This compound features a fused imidazole and pyridine ring system, which is characteristic of many biologically active compounds in this class.
Antimicrobial Activity
Research has indicated that compounds within the imidazo[1,2-a]pyridine family exhibit significant antimicrobial properties. In particular, studies have shown that this compound demonstrates potent antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms.
Table 1: Antimicrobial Activity of this compound
Organism | Activity Observed | Reference |
---|---|---|
Staphylococcus aureus | Inhibitory | |
Escherichia coli | Inhibitory | |
Candida albicans | Moderate |
In a comparative study, this compound showed enhanced activity compared to related imidazo compounds lacking the p-tolylthio group or halogen substitutions.
Anticancer Properties
The anticancer potential of this compound has been explored in various cell lines. Notably, it has exhibited cytotoxic effects against breast cancer cell lines such as MCF-7 and BT-474.
Table 2: Anticancer Activity Against Breast Cancer Cell Lines
These findings suggest that the compound may serve as a promising lead for the development of new anticancer agents.
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within bacterial cells and cancer cells. The presence of halogen atoms and the p-tolylthio group may enhance its ability to bind to target enzymes or receptors, modulating their activity and leading to antibacterial or anticancer effects.
Case Studies
Recent studies have synthesized various derivatives of imidazo[1,2-a]pyridine compounds to evaluate their biological activities. For example, a study highlighted the synthesis of multiple derivatives with varying substitutions on the imidazole ring, demonstrating that modifications can significantly impact both antimicrobial and anticancer activities.
Case Study: Synthesis and Evaluation
A series of derivatives were synthesized using microwave-assisted methods, yielding higher purity and efficiency. Among these derivatives, those containing both bromine and p-tolylthio groups showed superior antibacterial properties compared to their counterparts without these functionalities .
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 3-bromo-6-chloro-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine, and how can they be addressed methodologically?
- Answer : A common challenge is achieving regioselective functionalization of the imidazo[1,2-a]pyridine core. For example, bromination and chlorination steps must be carefully optimized to avoid side reactions. In related compounds, refluxing with NaHCO₃ in ethanol has been used to stabilize intermediates during cyclization . Purification via column chromatography followed by recrystallization (e.g., using DMSO as a solvent) can improve yield and purity. Low yields (e.g., 61% in similar syntheses) may require iterative optimization of reaction time, temperature, and stoichiometry .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and spectrometric techniques?
- Answer :
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm) and methyl/methylene groups from the p-tolylthio moiety (δ 2.3–4.0 ppm). DMSO-d₆ is a preferred solvent for resolving overlapping peaks .
- HRMS : Validate molecular weight (e.g., calculated vs. observed mass; deviations <5 ppm ensure accuracy). For example, a related imidazo[1,2-a]pyridine showed a calculated mass of 550.0978 vs. observed 550.0816 .
- IR : Confirm functional groups (e.g., C-Br stretch ~550 cm⁻¹, C-Cl ~750 cm⁻¹) .
Q. What are the recommended protocols for handling and storing this compound to ensure stability?
- Answer : Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent degradation. Avoid exposure to moisture, as imidazo[1,2-a]pyridines are prone to hydrolysis. Use gloves and fume hoods due to potential toxicity (H315/H319 hazards in analogs) .
Advanced Research Questions
Q. How can computational methods aid in optimizing the synthesis or functionalization of this compound?
- Answer : Quantum chemical calculations (e.g., DFT) can model reaction pathways to identify transition states and energetically favorable conditions. For instance, ICReDD’s workflow combines computational screening with experimental validation to reduce trial-and-error steps. This approach has been applied to imidazo[1,2-a]pyridine derivatives to predict regioselectivity in electrophilic substitutions .
Q. What strategies are effective for analyzing contradictory spectral data (e.g., unexpected peaks in NMR or MS)?
- Answer :
- NMR discrepancies : Use 2D techniques (COSY, HSQC) to resolve overlapping signals. For example, in a tetrahydroimidazo[1,2-a]pyridine, diastereotopic protons were resolved via NOESY .
- MS impurities : Employ high-resolution LC-MS to distinguish isobaric species. Adjust ionization parameters (e.g., ESI vs. APCI) to reduce fragmentation .
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Answer :
- Core modifications : Replace Br/Cl with other halogens or functional groups (e.g., CF₃) to assess electronic effects.
- Side-chain variations : Modify the p-tolylthio group to explore steric and hydrophobic contributions. For analogs, substituents like cyano or carboxylate have shown enhanced bioactivity .
- Assays : Test against target proteins (e.g., kinases) using fluorescence polarization or SPR. Reference studies on imidazo[1,2-a]pyridines as CDK inhibitors .
Q. What are the mechanistic insights into the reactivity of the imidazo[1,2-a]pyridine core in cross-coupling reactions?
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.